3-(1-Allyl-1h-pyrazol-4-yl)aniline
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Overview
Description
3-(1-Allyl-1h-pyrazol-4-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an aniline group attached to a pyrazole ring, which is further substituted with an allyl group. The molecular formula of this compound is C12H13N3, and it has a molecular weight of 199.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-1h-pyrazol-4-yl)aniline typically involves the condensation of an appropriate aniline derivative with a pyrazole precursor. One common method involves the reaction of 4-chloro-1H-pyrazole with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Allyl-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(1-Allyl-1h-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Allyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)aniline: Similar structure but lacks the allyl group.
4-(1H-Pyrazol-3-yl)aniline: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(1-Allyl-1h-pyrazol-4-yl)aniline is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. The allyl group can participate in additional chemical reactions, such as polymerization or cross-linking, enhancing the versatility of the compound in various applications .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(1-prop-2-enylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H13N3/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h2-5,7-9H,1,6,13H2 |
InChI Key |
NFOWGOOXXNCXIA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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